molecular formula C10H15ClO3 B13207809 Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13207809
M. Wt: 218.68 g/mol
InChI Key: PHPMZBQZDQRQMX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO3 and a molecular weight of 218.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated precursor with a spirocyclic alcohol in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxo compound .

Scientific Research Applications

Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C10H15ClO3/c1-13-8(12)10(11)9(14-10)6-4-2-3-5-7-9/h2-7H2,1H3

InChI Key

PHPMZBQZDQRQMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CCCCCC2)Cl

Origin of Product

United States

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